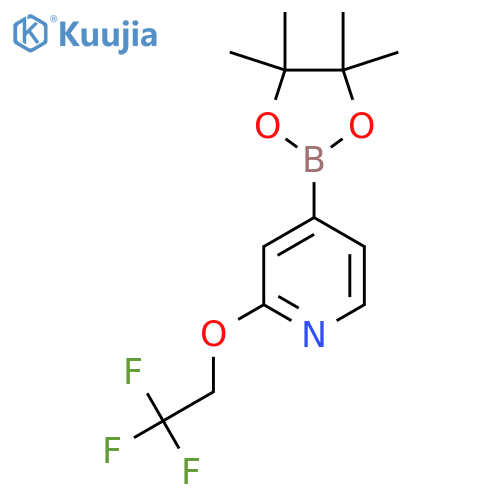Cas no 1415748-20-7 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
- AK672891
- 2-(2,2,2-Trifluoroethoxy)pyridine-4-boronic acid pinacol ester
- MFCD29117191
- D83957
- 1415748-20-7
- AKOS030624453
- DS-20018
- CS-0188498
-
- MDL: MFCD29117191
- インチ: 1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-6-18-10(7-9)19-8-13(15,16)17/h5-7H,8H2,1-4H3
- InChIKey: KDQFJVJPPCKHFX-UHFFFAOYSA-N
- ほほえんだ: FC(COC1C=C(B2OC(C)(C)C(C)(C)O2)C=CN=1)(F)F
計算された属性
- せいみつぶんしりょう: 303.1253581g/mol
- どういたいしつりょう: 303.1253581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB539467-100 mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine; . |
1415748-20-7 | 100MG |
€686.10 | 2023-04-14 | ||
| Chemenu | CM208998-250mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 95% | 250mg |
$91 | 2023-03-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RR136-200mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 97% | 200mg |
1244.0CNY | 2021-07-10 | |
| Chemenu | CM208998-1g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 95% | 1g |
$225 | 2023-03-05 | |
| A2B Chem LLC | AY16126-100mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 97% | 100mg |
$76.00 | 2024-04-20 | |
| 1PlusChem | 1P01FSWU-250mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 97% | 250mg |
$143.00 | 2024-06-21 | |
| 1PlusChem | 1P01FSWU-1g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 97% | 1g |
$376.00 | 2024-06-21 | |
| Ambeed | A323720-1g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 97% | 1g |
$469.0 | 2024-04-24 | |
| Ambeed | A323720-5g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine |
1415748-20-7 | 97% | 5g |
$1640.0 | 2024-04-24 | |
| abcr | AB539467-1g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine; . |
1415748-20-7 | 1g |
€763.00 | 2025-03-05 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridineに関する追加情報
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine: A Comprehensive Overview
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 1415748-20-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a boron-containing dioxaborolane moiety and a trifluoroethoxy group. The presence of these functional groups makes it a versatile building block for advanced chemical synthesis and applications.
The dioxaborolane group in the molecule is particularly noteworthy. This group is known for its stability and reactivity in certain chemical transformations. Recent studies have highlighted the role of dioxaborolane-containing compounds in click chemistry and other transition-metal-catalyzed reactions. For instance, researchers have demonstrated that such compounds can serve as efficient coupling partners in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
The trifluoroethoxy group attached to the pyridine ring introduces additional functionality to the molecule. Trifluoroethoxy groups are known for their electron-withdrawing properties and their ability to enhance the stability of adjacent functional groups. This feature makes the compound highly suitable for applications in drug discovery and agrochemical development. Recent advancements in medicinal chemistry have shown that trifluoroethoxy-substituted pyridines can exhibit potent biological activities against various disease targets.
Pyridine derivatives like this compound are widely explored in the field of coordination chemistry due to their ability to act as ligands for metal ions. The combination of the pyridine ring with the dioxaborolane and trifluoroethoxy groups creates a unique electronic environment that can be exploited for designing novel coordination complexes. These complexes have potential applications in catalysis, sensing technologies, and even as components in electronic devices.
From a synthetic perspective, the preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine involves multi-step organic synthesis strategies. The incorporation of both the dioxaborolane and trifluoroethoxy groups requires precise control over reaction conditions to ensure high yields and product purity. Recent publications have detailed optimized synthetic routes that leverage modern organometallic techniques to construct such complex molecules efficiently.
In terms of applications beyond traditional chemistry research, this compound has shown promise in materials science. The combination of its boron-based functionality and fluorinated substituents makes it an attractive candidate for use in advanced materials such as polymers or low-dimensional nanomaterials. For example, researchers have explored its potential as a precursor for synthesizing boron-containing graphene analogs or fluorinated carbon nanotubes.
Moreover, the compound's stability under various reaction conditions has been extensively studied. This stability is crucial for its use in demanding chemical processes or as a component in high-performance materials. Recent thermogravimetric analysis (TGA) studies have revealed that the compound exhibits excellent thermal stability up to 300°C under inert atmospheres.
In conclusion,4-(4,4,5
1415748-20-7 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine) 関連製品
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 95-69-2(4-Chloro-2-methylaniline)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)
- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)
- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 1287-17-8(Ferrocenecarboxamide)
- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)
